2-(3,4,5-Trifluorobenzoyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-Trifluorobenzoyl)furan is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom. The trifluorobenzoyl group attached to the furan ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trifluorobenzoyl)furan typically involves the reaction of 3,4,5-trifluorobenzoyl chloride with furan in the presence of a base. One common method is the Friedel-Crafts acylation reaction, where an acid chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trifluorobenzoyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the trifluorobenzoyl moiety can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-(3,4,5-Trifluorobenzoyl)furan has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trifluorobenzoyl)furan involves its interaction with specific molecular targets. The trifluorobenzoyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring’s aromatic nature allows for π-π interactions with target molecules, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(3,4,5-Trifluorobenzoyl)thiophene: Similar structure but with a sulfur atom in place of the oxygen in the furan ring.
2-(3,4,5-Trifluorobenzoyl)pyrrole: Contains a nitrogen atom in the ring instead of oxygen.
2-(3,4,5-Trifluorobenzoyl)benzofuran: Features a fused benzene ring with the furan ring.
Uniqueness
2-(3,4,5-Trifluorobenzoyl)furan is unique due to the presence of the trifluorobenzoyl group, which imparts distinct electronic and steric properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in various applications .
Properties
IUPAC Name |
furan-2-yl-(3,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3O2/c12-7-4-6(5-8(13)10(7)14)11(15)9-2-1-3-16-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMAZTIEPUTQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.